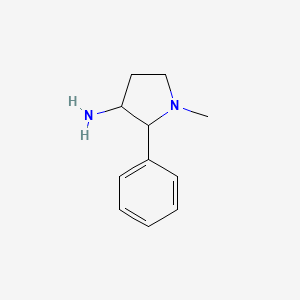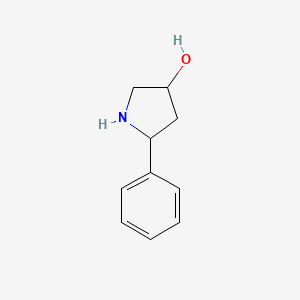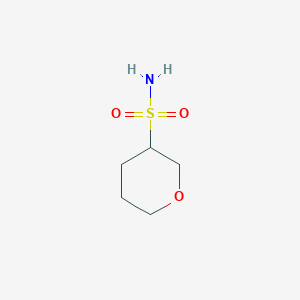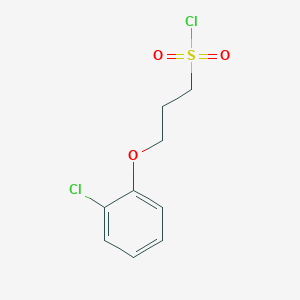
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile
Übersicht
Beschreibung
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Baricitinib
“2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile” ist ein wichtiges Zwischenprodukt bei der Synthese von Baricitinib . Baricitinib ist ein oraler und selektiver reversibler Inhibitor von JAK1 und JAK2 und zeigt eine potente entzündungshemmende Aktivität .
Entwicklung von entzündungshemmenden Medikamenten
Aufgrund seiner Rolle bei der Synthese von Baricitinib könnte diese Verbindung potenziell bei der Entwicklung anderer entzündungshemmender Medikamente eingesetzt werden . Die Hemmung von JAK1 und JAK2, wie bei Baricitinib beobachtet, ist eine gängige Strategie bei der Entwicklung dieser Medikamententypen .
Behandlung von rheumatoider Arthritis
Da Baricitinib zur Behandlung von mittelschwerer bis schwerer rheumatoider Arthritis eingesetzt wird , trägt “this compound” als zentrales Zwischenprodukt indirekt zu dieser Anwendung bei .
Forschung an JAK-Inhibitoren
Diese Verbindung könnte in der Forschung an JAK-Inhibitoren eingesetzt werden, da sie bei der Synthese von Baricitinib, einem bekannten JAK1- und JAK2-Inhibitor, eine Rolle spielt .
Grüne und kostengünstige Synthese
Eine grüne und kostengünstige Synthese von “this compound” wurde für die weitere großtechnische Produktion von Baricitinib etabliert . Dies unterstreicht sein Potenzial für nachhaltige und umweltfreundliche chemische Prozesse .
Industrielle Produktion
Die etablierte grüne und kostengünstige Synthesemethode ist für die industrielle Produktion geeignet . Dies deutet darauf hin, dass “this compound” in großem Maßstab für verschiedene Anwendungen hergestellt werden könnte .
Wirkmechanismus
Target of Action
The primary target of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile is the Janus kinase (JAK) 1 and 2 . These kinases play a crucial role in the signaling pathways of a variety of cytokines and growth factors, which are essential for cell growth, differentiation, and immune function .
Mode of Action
This compound acts as an inhibitor of JAK 1 and 2 . By binding to these kinases, it prevents them from phosphorylating and activating signal transducers and activators of transcription (STATs), which are responsible for regulating gene expression . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in cellular processes .
Biochemical Pathways
The compound primarily affects the JAK-STAT signaling pathway . This pathway is involved in many biological processes, including cell growth, differentiation, apoptosis, and immune response . By inhibiting JAK 1 and 2, the compound disrupts this pathway, potentially leading to downstream effects such as reduced inflammation and immune response .
Pharmacokinetics
The compound is slightly soluble in dmso and methanol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of the JAK-STAT signaling pathway by this compound can lead to a decrease in the production of inflammatory cytokines . This can result in reduced inflammation and immune response, which is beneficial in the treatment of conditions like rheumatoid arthritis .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include temperature and storage conditions . The compound should be stored in a dry room at room temperature . It’s also important to avoid dust formation and contact with skin and eyes
Eigenschaften
IUPAC Name |
2-(1-ethylsulfonylazetidin-3-ylidene)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-2-12(10,11)9-5-7(6-9)3-4-8/h3H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUIOHSYUKWGOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(=CC#N)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801221980 | |
| Record name | 2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801221980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187595-85-2 | |
| Record name | 2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187595-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[1-(Ethylsulfonyl)-3-azetidinylidene]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801221980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[1-(ethylsulfonyl)azetidin-3-ylidene]acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile in the synthesis of Baricitinib?
A1: this compound serves as a crucial intermediate in the synthesis of Baricitinib [, ]. It is synthesized from tert-butyl 3-oxoazetidine-1-carboxylate through a series of reactions, including a Horner–Emmons reaction, deprotection of the N-Boc group, and a sulfonamidation reaction []. This intermediate then undergoes a nucleophilic addition reaction to form a borate intermediate, which is subsequently coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via a Suzuki coupling reaction to yield Baricitinib [].
Q2: Why is the synthetic route described in the research significant for producing Baricitinib?
A2: The research highlights a synthetic route for Baricitinib that boasts several advantages, making it particularly attractive for industrial production []. This route is notable for its high efficiency, achieving an overall yield of 49% []. Furthermore, the procedure is described as straightforward, cost-effective, and readily scalable for large-scale manufacturing []. These factors collectively contribute to its significance in the context of Baricitinib production.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1426946.png)

![[1-(2,4-Difluorophenyl)cyclopentyl]methanamine](/img/structure/B1426949.png)






